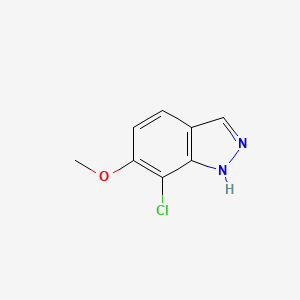
3-(Difluoromethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
3-(Difluoromethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The starting materials are often sourced in bulk, and the reactions are scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(difluoromethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-(difluoromethyl)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-(Difluoromethyl)benzoic Acid: Formed through hydrolysis.
3-(Difluoromethyl)benzyl Alcohol: Formed through reduction.
科学的研究の応用
Chemistry
In organic synthesis, 3-(difluoromethyl)benzoyl chloride is used as an intermediate for the preparation of various compounds. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce the difluoromethyl group into molecules enhances the properties of the final products, such as increased stability and bioactivity.
作用機序
The mechanism by which 3-(difluoromethyl)benzoyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, the difluoromethyl group can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzoyl Chloride: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Benzoyl Chloride: Lacks the difluoromethyl group, resulting in different chemical behavior and applications.
3-(Chloromethyl)benzoyl Chloride: Contains a chloromethyl group instead of a difluoromethyl group, affecting its reactivity and use.
Uniqueness
3-(Difluoromethyl)benzoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and influence its interactions in chemical and biological systems, making it a valuable compound for various applications.
特性
分子式 |
C8H5ClF2O |
|---|---|
分子量 |
190.57 g/mol |
IUPAC名 |
3-(difluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H5ClF2O/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4,8H |
InChIキー |
WUQBGFITJVSBAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


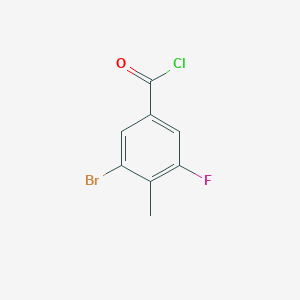
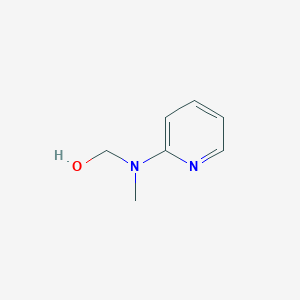
![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
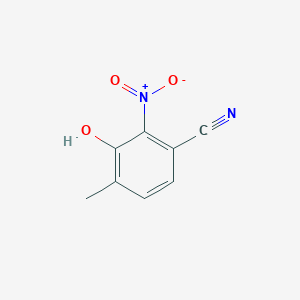
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

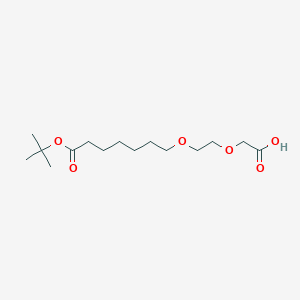
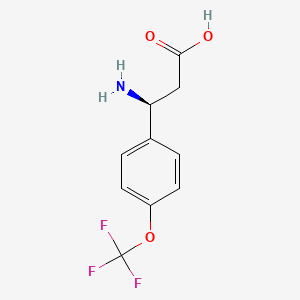
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
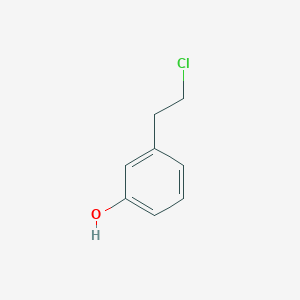
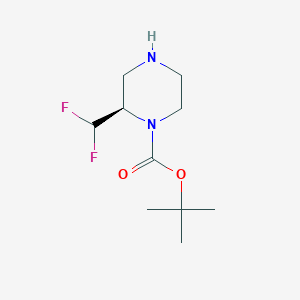
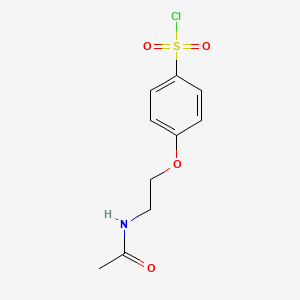
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
